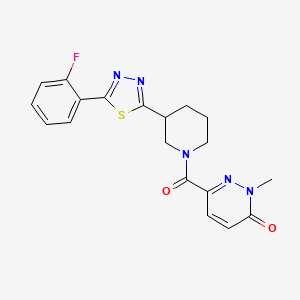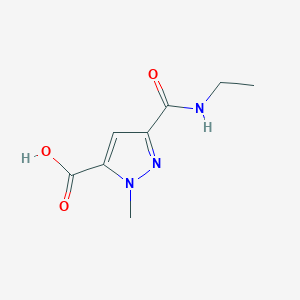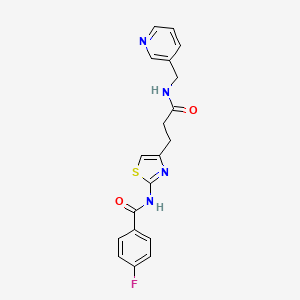![molecular formula C20H22N4OS B2613312 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline CAS No. 866137-89-5](/img/structure/B2613312.png)
4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline is a chemical compound with the molecular formula C20H22N4OS . It is used in various fields of research and has been mentioned in several scientific publications .
Molecular Structure Analysis
The molecular structure of 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline is complex, with multiple functional groups. The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . Attached to this core are a methoxyphenyl group, a piperazino group, and a methylsulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline include a molecular formula of C20H22N4OS and an average mass of 310.390 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also provided .Aplicaciones Científicas De Investigación
Alpha1-Adrenergic Receptor Antagonist
This compound has been studied for its potential as a ligand for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Neurological Conditions Treatment
Alpha1-adrenergic receptors, which this compound has an affinity for, are a significant target for various neurological conditions treatment . They are associated with numerous neurodegenerative and psychiatric conditions .
Alzheimer’s Disease Treatment
Studies have shown a connection between Alzheimer’s disease (AD) and alpha1-adrenergic receptors . As this compound has an affinity for these receptors, it could potentially be used in the treatment of AD .
Central Nervous System Drug Discovery
Alpha1-adrenergic receptors are also a significant target for new central nervous system (CNS) drug discovery . This compound, due to its affinity for these receptors, could potentially be used in the discovery of new CNS drugs .
High Affinity for Alpha1-Adrenergic Receptors
This compound and its derivatives have shown high affinity for alpha1-adrenergic receptors, with Ki values ranging from 22 nM to 250 nM . This high affinity makes it a promising lead compound for further investigation .
Pharmacokinetic Profile
The compound has exhibited an acceptable pharmacokinetic profile, making it suitable for advanced investigation as a potential alpha1-adrenergic receptor antagonist .
Propiedades
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-25-18-10-6-5-9-17(18)23-11-13-24(14-12-23)19-15-7-3-4-8-16(15)21-20(22-19)26-2/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVSDAGMCYNFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)

![6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2613238.png)
![N,N'-((3aR,4S,7R,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2613239.png)

![1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide](/img/structure/B2613243.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2613245.png)

![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2613248.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2613252.png)